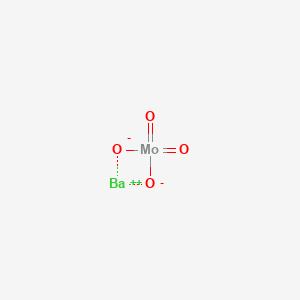

Molybdate (MoO42-), barium (1:1), (T-4)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Molybdate (MoO42-), barium (1:1), (T-4)-” is a white powder that is slightly soluble in acids and water . It is used in electronic and optical equipment, as a pigment in paints and other protective coatings, and as an enamel of adhesive products for iron’s adhesion strength .

Synthesis Analysis

Barium Molybdate (BaMoO4) can be obtained via a facile mechanochemical synthesis at room temperature and a solid-state reaction . The influence of different milling speeds on the preparation of BaMoO4 was explored. A shorter reaction time for the phase formation of BaMoO4 was achieved using a milling speed of 850 rpm .Molecular Structure Analysis

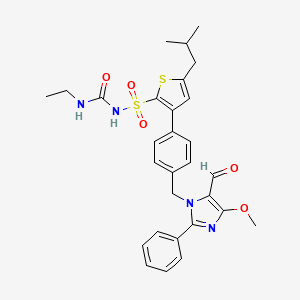

In chemistry, a molybdate is a compound containing an oxyanion with molybdenum in its highest oxidation state of 6: O−−Mo (=O)2−O− . Molybdenum can form a very large range of such oxyanions, which can be discrete structures or polymeric extended structures .Physical And Chemical Properties Analysis

“Molybdate (MoO42-), barium (1:1), (T-4)-” has a molecular weight of 297.27 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 299.790309 g/mol . The topological polar surface area is 80.3 Ų .Applications De Recherche Scientifique

1. Luminescent Properties of Barium Molybdate

- Summary of the Application: Barium Molybdate (BaMoO4) is used in the study of luminescent properties. It’s particularly useful in the creation of materials for environmental protection and energy applications .

- Methods of Application: BaMoO4 is synthesized via mechanochemical synthesis at room temperature and a solid-state reaction. The influence of different milling speeds on the preparation of BaMoO4 is explored. A shorter reaction time for the phase formation of BaMoO4 is achieved using a milling speed of 850 rpm .

- Results or Outcomes: The optical band gap energy of the obtained materials was found to decrease from 4.50 to 4.30 eV with increasing crystallite sizes. Green- and blue-light emissions were observed for BaMoO4 phases under excitation wavelengths of 330 and 488 nm .

2. Photocatalytic Degradation of Methyl Orange

- Summary of the Application: Barium Molybdate (BaMoO4) nanostructures are used in the photocatalytic degradation of methyl orange, a synthetic dye often used in textile industries .

- Methods of Application: BaMoO4 nanostructures were synthesized via a large-scale and facile sonochemical method based on the reaction between barium (II) nitrate hexahydrate and (NH4)6Mo7O24·4H2O in an aqueous solution .

- Results or Outcomes: The photocatalysis results reveal that the maximum decolorization of 75% for methyl orange occurred with BaMoO4 samples in 70 min under ultraviolet light irradiation .

Safety And Hazards

Propriétés

IUPAC Name |

barium(2+);dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.Mo.4O/q+2;;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMWGBKVFBTLCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaMoO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdate (MoO42-), barium (1:1), (T-4)- | |

CAS RN |

7787-37-3 |

Source

|

| Record name | Barium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), barium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.